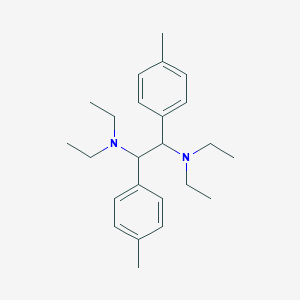
1,2-Ethanediamine, N,N,N',N'-tetraethyl-1,2-bis(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two ethyl groups attached to each nitrogen atom and two 4-methylphenyl groups attached to the ethane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- typically involves the reaction of ethylenediamine with ethyl halides and 4-methylphenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reactions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, electrophiles, and bases like sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce simpler amines.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which may influence its biological activity. The pathways involved in its action depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Similar structure but with methyl groups instead of ethyl and 4-methylphenyl groups.
1,2-Ethanediamine, N,N,N’,N’-tetraethyl-: Lacks the 4-methylphenyl groups.
1,2-Bis(dimethylamino)ethane: Contains dimethylamino groups instead of ethyl and 4-methylphenyl groups.
Uniqueness
1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- is unique due to the presence of both ethyl and 4-methylphenyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other ethylenediamine derivatives and useful in specialized applications.
Propiedades
Número CAS |
393166-00-2 |
|---|---|
Fórmula molecular |
C24H36N2 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
N,N,N',N'-tetraethyl-1,2-bis(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H36N2/c1-7-25(8-2)23(21-15-11-19(5)12-16-21)24(26(9-3)10-4)22-17-13-20(6)14-18-22/h11-18,23-24H,7-10H2,1-6H3 |
Clave InChI |
DZTFXEMHIMJQSC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C1=CC=C(C=C1)C)C(C2=CC=C(C=C2)C)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


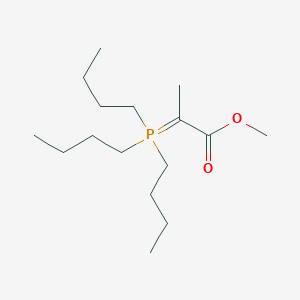
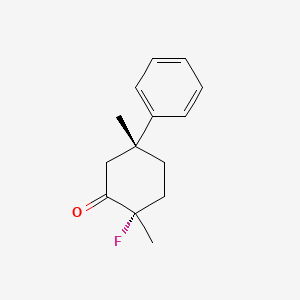
![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)

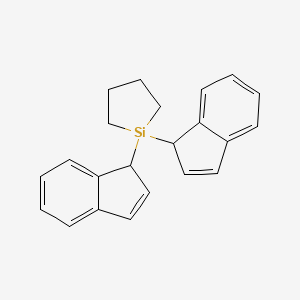
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
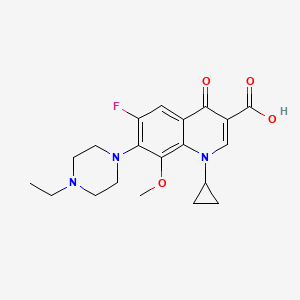
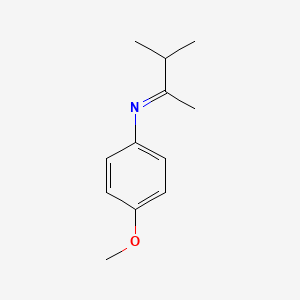
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
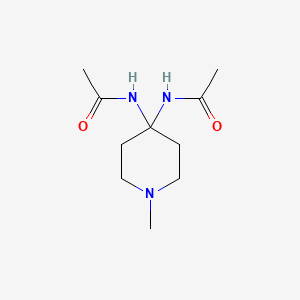
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
